The compound (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with the molecular formula and a molecular weight of 330.52 g/mol. This compound features multiple stereocenters and a unique cyclopenta[a]phenanthrene structure that contributes to its biological activity and potential applications in medicinal chemistry.
These reactions can be utilized for synthesizing derivatives that may exhibit altered biological activities.
Research indicates that compounds similar to this structure exhibit significant biological activities, including:
Several synthesis methods can be employed for creating this compound:
Each method varies in complexity and yield but aims to preserve the intricate stereochemistry of the target compound.
The primary applications of this compound include:
Studies on the interactions of this compound with biological macromolecules are essential for understanding its mechanism of action. Key areas of investigation include:
Several compounds share structural or functional similarities with (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one. Here are some notable examples:
These compounds exhibit varying degrees of biological activity and therapeutic applications but share core structural elements that define their functionality. The uniqueness of (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one lies in its specific stereochemistry and potential for selective receptor interactions.
The cyclopenta[a]phenanthrene system forms the foundational architecture of steroids, characterized by three fused cyclohexane rings and one cyclopentane ring. This tetracyclic framework, known as the gonane nucleus, serves as the parent structure for all steroids, including cholesterol, bile acids, and hormones like testosterone and cortisol. The compound retains this core but introduces critical modifications:
These substitutions alter the molecule’s polarity and three-dimensional conformation, potentially enabling unique interactions with lipid bilayers or proteins. For instance, molecular dynamics simulations of similar steroids have shown that hydroxyl and ketone groups critically affect insertion depth and orientation within membranes by forming hydrogen bonds with lipid head groups. The stereochemical configuration (8S,9S,10R,13S,14S,17R) further dictates spatial arrangements, akin to how 5α- and 5β-gonane isomers exhibit distinct biological activities.
The study of cyclopenta[a]phenanthrene derivatives is inextricably linked to the history of steroid chemistry. Early work in the 19th century by Adolf Windaus and Heinrich Wieland elucidated cholesterol’s structure, revealing the gonane nucleus as a common motif. By the mid-20th century, synthetic efforts focused on modifying this core to develop therapeutic agents. For example, the introduction of hydroxyl groups at C17 in progesterone analogs led to corticosteroids like cortisone, revolutionizing anti-inflammatory treatments.
Recent advances in synthetic chemistry, such as the three-step synthesis of 4H-cyclopenta[def]phenanthrene from pyrene, have expanded access to structurally complex polycyclic systems. These methods emphasize ring contraction and functional group interconversion—strategies that could theoretically apply to the synthesis of the target compound. However, its specific stereochemical demands (e.g., the (S)-configuration at C17) pose challenges reminiscent of early steroid synthesis, where controlling chirality required innovative catalytic approaches.
The dodecahydrocyclopenta[a]phenanthrenone scaffold’s biological relevance stems from its structural mimicry of endogenous steroids. Key considerations include:
Steroids like progesterone and cortisone alter membrane fluidity by intercalating into lipid bilayers, a process governed by their hydrophobicity and functional groups. The target compound’s hydroxypropyl group may enhance hydrogen bonding with phospholipid head groups, akin to pregnenolone’s hydroxyl-mediated membrane interactions. Molecular dynamics studies suggest that such substituents stabilize vertical orientations within bilayers, positioning the ketone group near the membrane surface for potential receptor engagement.
Polycyclic systems like this scaffold are prized in drug discovery for their ability to display multiple functional groups in spatially defined arrangements. For instance, the rigid tetracyclic core could serve as a platform for attaching moieties targeting enzymes or receptors, leveraging its inherent stability and bioavailability.